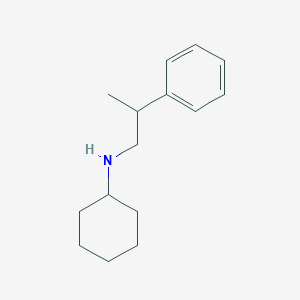

N-(2-phenylpropyl)cyclohexanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N-(2-phenylpropyl)cyclohexanamine |

InChI |

InChI=1S/C15H23N/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2,4-5,8-9,13,15-16H,3,6-7,10-12H2,1H3 |

InChI Key |

JJLPWUZUUANXLI-UHFFFAOYSA-N |

SMILES |

CC(CNC1CCCCC1)C2=CC=CC=C2 |

Canonical SMILES |

CC(CNC1CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Phenylpropyl Cyclohexanamine and Analogues

Reductive Amination Strategies for N-(2-phenylpropyl)cyclohexanamine Synthesis

Reductive amination is a cornerstone for the synthesis of this compound, typically involving the reaction of a carbonyl compound, such as phenylacetone, with an amine. pearson.commdma.ch This process first forms an imine, which is then reduced to the target amine. pearson.commdpi.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency of reductive amination is highly dependent on the chosen reaction conditions and reagents. For the synthesis of primary amines from ketones, a key consideration is minimizing side reactions, such as the self-coupling of the carbonyl compound. d-nb.info The choice of solvent and the amount of aminating agent are critical factors. For instance, in the synthesis of 1-phenylethanamine from acetophenone, polar solvents like water have been shown to improve yields. d-nb.info The quantity of ammonia (B1221849) is also crucial in reducing undesirable self-coupling reactions. d-nb.info

Catalysts play a pivotal role in these syntheses. While traditional methods have employed reagents like Raney Nickel, modern approaches are exploring more sustainable options. mdma.ch For example, an iron catalyst supported on nitrogen-doped silicon carbide has been successfully used for the reductive amination of various ketones and aldehydes, offering a more environmentally friendly alternative. d-nb.info The optimization of reaction parameters, such as temperature and pressure, is also essential for maximizing product yield. For example, in the amidation of phenyl esters, increasing the reaction temperature can significantly improve the yield of the desired amide. researchgate.net

Table 1: Optimization of Reductive Amination Conditions

| Precursor | Aminating Agent | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetone | Ethanolic Ammonia | Raney Nickel | Ethanol | ~20 | ~1 atm | 85 | mdma.ch |

| Acetophenone | Aqueous Ammonia | Fe/(N)SiC | Water | 140 | 943 | up to 96 | d-nb.info |

| o-toluidine | Phenyl benzoate | IPrPd(allyl)Cl | Toluene | 150 | - | 98 | researchgate.net |

Stereoselective Approaches to Chiral this compound Isomers

The synthesis of specific chiral isomers of this compound is of great interest. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries or catalysts. One notable approach involves the use of omega-amino acid transaminases, which can preferentially convert one chiral form of an amine to a ketone, thus enriching the other enantiomer. google.com This enzymatic method can also be used to stereoselectively synthesize a specific chiral amine from a ketone. google.com

Another strategy for achieving stereoselectivity is through catalytic hydrogenation. For instance, the synthesis of cis- and trans-3-arylcyclohexylamines can be accomplished with high diastereoselectivity by reducing the corresponding ketone with a sterically controlled hydride source. beilstein-journals.org Furthermore, photoredox catalysis in combination with chiral phosphoric acids has been investigated for the asymmetric synthesis of functionalized cyclohexylamine (B46788) derivatives, offering a pathway to enantiomerically enriched products. rsc.orgrsc.org

Alternative Synthetic Routes for Cyclohexanamine Derivatives

Beyond traditional reductive amination, several innovative synthetic routes have been developed for the preparation of cyclohexanamine derivatives. These methods often provide access to a wider range of molecular complexities and functional group tolerances.

Transition-Metal Catalyzed Deaminative Coupling Reactions of Primary Amines

Transition-metal catalysis, particularly with ruthenium and nickel, has emerged as a powerful tool for the formation of secondary amines through the deaminative coupling of primary amines. marquette.edunih.govrsc.org This approach involves the activation of a C-N bond, which has traditionally been considered inert to substitution reactions. marquette.edu Ruthenium-based catalytic systems, often generated in-situ from a tetranuclear Ru–H complex with a catechol ligand, have proven effective in promoting the selective coupling of two different primary amines to yield unsymmetrical secondary amines. marquette.edunih.gov

Nickel-catalyzed reductive cross-coupling of activated primary amines with aryl halides presents another versatile method. rsc.org This strategy avoids the use of stoichiometric organometallic reagents and external bases, allowing for a broad substrate scope with good functional group tolerance. rsc.org A general method for deaminative cross-coupling has been developed using a dual-catalytic system that generates and selectively engages radical species in C(sp3)–C(sp2) bond formation. chemrxiv.org

Table 2: Transition-Metal Catalyzed Deaminative Coupling

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ru-H complex/catechol ligand | Two different primary amines | Unsymmetrical secondary amines | High chemoselectivity | marquette.edunih.gov |

| Nickel catalyst | Activated primary amines and aryl halides | Arylated amines | Broad substrate scope, avoids stoichiometric organometallics | rsc.org |

| Dual-catalytic system (Photosensitizer/Ni) | Aliphatic primary amines and aryl halides | C(sp3)–C(sp2) coupled products | Radical sorting of geminate radical pairs | chemrxiv.org |

Photoredox Catalysis in Cycloaddition Reactions to Form Cyclohexylamine Scaffolds

Visible-light-enabled photoredox catalysis has opened new avenues for the synthesis of functionalized cyclohexylamine derivatives through [4+2] cycloaddition reactions. rsc.orgresearchgate.netnih.gov This method allows for the creation of multiple stereogenic centers with high regioselectivity and diastereoselectivity under mild reaction conditions. rsc.orgnih.gov The reaction typically involves the cycloaddition of benzocyclobutylamines with unsaturated enones. rsc.orgnih.gov

The mechanism often involves a single-electron transfer process, generating radical intermediates that drive the cycloaddition. researchgate.net The use of a photosensitizer, light, and a base is often essential for the success of these transformations. rsc.org Furthermore, the combination of photoredox catalysis with chiral catalysts, such as chiral phosphoric acids, has been explored to achieve asymmetric synthesis, leading to the formation of enantiomerically enriched cyclohexylamine derivatives. rsc.orgrsc.org

Reductive Functionalization of Secondary Amides for Cyclohexanamine Formation

A general and versatile method for the synthesis of amines involves the one-pot reductive functionalization of secondary amides. organic-chemistry.orgacs.org This process typically consists of in-situ amide activation with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O), followed by partial reduction and the addition of a C-nucleophile. organic-chemistry.orgacs.org This method is notable for its broad scope, accommodating both hard and soft nucleophiles and demonstrating high chemoselectivity in the presence of various functional groups such as esters, cyano, and nitro groups. organic-chemistry.orgacs.org

Another approach involves the direct reductive coupling of secondary amides to form vicinal diamines and amino alcohols. rsc.orgrsc.org This method relies on the generation of α-amino carbon radicals from secondary amides through activation, controlled reduction, and a single-electron transfer mediated by samarium diiodide (SmI2). rsc.orgrsc.org These reactions are conducted under mild conditions and tolerate a range of functional groups. rsc.orgrsc.org Furthermore, the direct reduction of secondary amides to amines can be achieved using a combination of triflic anhydride for activation and sodium borohydride (B1222165) for reduction, offering a simple and chemoselective method. xmu.edu.cn

Derivatization Strategies for Structural Modification

The structural modification of this compound and its analogues is a key area of research for developing new chemical entities with tailored properties. Derivatization strategies primarily focus on the secondary amine functional group, which serves as a versatile handle for introducing a wide array of substituents. These modifications can significantly alter the physicochemical and biological characteristics of the parent molecule. The principal derivatization approaches include N-alkylation, N-acylation, and reductive amination.

N-Alkylation

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the secondary amine. acs.org This can be achieved through various synthetic methods. A common approach is the reaction of the amine with an alkyl halide. However, this method can sometimes lead to over-alkylation, resulting in the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

To achieve more controlled and selective mono-alkylation, alternative methods are often employed. acs.org One such strategy is the "hydrogen autotransfer" (HA) or "borrowing hydrogen" methodology. acs.orgscispace.com This process, often catalyzed by transition metal complexes such as those containing ruthenium or nickel, allows for the N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. acs.orgscispace.com This approach is considered more environmentally benign compared to using alkyl halides. The reaction typically proceeds through the oxidation of the alcohol to an aldehyde or ketone, followed by the formation of an iminium intermediate with the amine, which is then reduced in situ. scispace.com

Another refined method for selective mono-alkylation involves the use of N-aryl-N-aminopyridinium salts. These reagents can engage in N-alkylation and subsequent in situ depyridylation to yield the desired secondary aryl-alkyl amines, effectively preventing over-alkylation. acs.org

N-Acylation

N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This transformation is typically accomplished by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. nih.gov For instance, the reaction of cyclohexylamine with 2-cyano-2-methyl-2-phenylacetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-cyclohexyl-2-cyano-2-methyl-2-phenylacetamide. prepchem.com

While amides are generally more chemically and enzymatically stable than esters, N-acylation is a viable strategy for modifying the properties of amine-containing compounds. nih.gov The resulting amides can exhibit different steric and electronic profiles compared to the parent amine, which can be crucial for their intended application. The choice of the acylating agent allows for the introduction of a wide variety of functional groups.

Reductive Amination

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds and is particularly effective for synthesizing substituted amines. masterorganicchemistry.comrsc.org This two-step process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

A key advantage of reductive amination is its ability to control the degree of alkylation, thus avoiding the issue of multiple alkylations often seen with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

This methodology allows for the synthesis of a diverse range of N-substituted cyclohexanamine analogues by varying both the amine and the carbonyl-containing reactant. For instance, reacting a substituted cyclohexylamine with a specific aldehyde or ketone can generate a library of structurally related compounds. researchgate.netnih.gov Biocatalytic approaches using imine reductases (IREDs) are also emerging as a sustainable and highly selective alternative for asymmetric reductive amination. rsc.org

The derivatization strategies are summarized in the table below:

| Derivatization Strategy | Reagents/Catalysts | General Transformation | Key Features |

| N-Alkylation | Alkyl halides, Alcohols with transition metal catalysts (e.g., Ru, Ni) acs.orgscispace.com | R₂NH → R₂NR' | Can be prone to over-alkylation; "Borrowing hydrogen" methods offer a greener alternative. masterorganicchemistry.comscispace.com |

| N-Acylation | Acyl chlorides, Acid anhydrides nih.govprepchem.com | R₂NH → R₂NC(=O)R' | Forms stable amides; allows for introduction of diverse functional groups. nih.gov |

| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) masterorganicchemistry.com | R₂NH + R'C(=O)R'' → R₂NCHR'R'' | Highly versatile and controlled method for N-alkylation, avoiding polyalkylation. masterorganicchemistry.com |

Receptor Pharmacology and Ligand Binding Profiling of N 2 Phenylpropyl Cyclohexanamine

Sigma Receptor Interactions

The sigma (σ) receptors, classified as σ₁ and σ₂, are unique proteins found in the central nervous system and peripheral organs. nih.govsigmaaldrich.com They are targets for a variety of synthetic compounds and have been implicated in numerous physiological and pathological processes, including neuropsychiatric disorders and cancer. acs.orgresearchgate.net The affinity of ligands for these receptors is a critical determinant of their pharmacological activity.

Affinity and Selectivity at Sigma-1 (σ₁) Receptors

Investigations into compounds structurally related to N-(2-phenylpropyl)cyclohexanamine have shed light on the requirements for sigma-1 (σ₁) receptor binding. A study on ring-constrained phenylpropyloxyethylamines showed that the introduction of a phenylpropyl group could dramatically influence affinity. nih.gov For instance, the compound trans-N-Methyl-2-(3-phenylpropoxy)-N-(3-phenylpropyl)cyclohexanamine (10), an analog, exhibited a low affinity for σ₁ receptors with a Kᵢ value of 790 nM. nih.gov

In contrast, other related structures show high affinity. The lead compound R(-)-PPAP, which can be described as an N-phenylpropyl derivative of a ring-opened benzomorphan, binds to σ₁ sites with a high affinity (Kᵢ = 11 nM). scielo.brscielo.br This suggests that while the this compound scaffold is relevant for sigma receptor interaction, specific substitutions and conformational constraints play a crucial role in determining the precise binding affinity. nih.gov

Table 1: Sigma (σ) Receptor Binding Affinities of Analogous Compounds

| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₁ vs σ₂) |

|---|---|---|---|

| trans-N-Methyl-2-(3-phenylpropoxy)-N-(3-phenylpropyl)cyclohexanamine (10) | 790 nih.gov | >10,000 nih.gov | ~12.7-fold for σ₁ |

| R(-)-PPAP | 11 scielo.br | 61 scielo.br | ~5.5-fold for σ₁ |

| (+)-Pentazocine | 3.1 acs.orgresearchgate.net | >1500 | ~500-fold for σ₁ researchgate.net |

Affinity and Selectivity at Sigma-2 (σ₂) Receptors

The sigma-2 (σ₂) receptor, recently identified as TMEM97, is distinct from the σ₁ subtype and is particularly noted for its high expression in proliferating tumor cells. nih.govmdpi.com The binding affinity of this compound analogs at this site has also been evaluated.

The analog trans-N-Methyl-2-(3-phenylpropoxy)-N-(3-phenylpropyl)cyclohexanamine (10) showed negligible affinity at σ₂ receptors, with a Kᵢ value greater than 10,000 nM. nih.gov Conversely, the related compound R(-)-PPAP displays a significant affinity for σ₂ sites, with a Kᵢ of 61 nM. scielo.br These findings highlight that subtle structural modifications can drastically alter the affinity and selectivity profile between the two sigma receptor subtypes. nih.govscielo.br For example, while increasing the chain length from a phenethyl to a phenylpropyl group in one series of compounds increased affinity at both σ receptor subtypes, the introduction of a phenylpropyl group in another series led to a dramatic decrease in affinity. nih.gov

Radioligand Binding Assay Methodologies for Sigma Receptors

The characterization of ligand affinity at sigma receptors is predominantly conducted using radioligand binding assays. nih.govnih.gov These assays are considered a gold standard for quantifying the interaction between a ligand and its receptor. giffordbioscience.com

For the σ₁ receptor , competitive inhibition binding assays commonly employ [³H]-(+)-pentazocine as the radioligand. nih.govnih.gov (+)-Pentazocine is a selective σ₁ ligand, making it ideal for these studies. researchgate.net The assay involves incubating a fixed concentration of the radioligand with varying concentrations of the test compound in a preparation of tissue homogenate, such as from guinea pig brain or liver, which are rich in σ₁ receptors. acs.orgnih.gov The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined and then converted to an inhibition constant (Kᵢ). eurofinsdiscovery.com

For the σ₂ receptor , a common radioligand is [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), which is a non-selective sigma receptor ligand. nih.govnih.gov To ensure selectivity for the σ₂ site, the assays are performed in the presence of an unlabeled selective σ₁ ligand, such as (+)-pentazocine, to "mask" or block the σ₁ binding sites. scielo.brnih.gov These competitive assays, typically using rat liver or guinea pig brain homogenates, allow for the determination of Kᵢ values of novel compounds specifically at the σ₂ receptor. scielo.brresearchgate.net

Opioid Receptor System Investigations

While the primary focus of research on this compound analogs has been on sigma receptors, their interaction with the opioid receptor system has also been explored. The opioid system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is a critical target for pain management. mdpi.com

Mu-Opioid Receptor (μ-OR) Affinity and Analogous Compounds

Studies on a series of ring-constrained phenylpropyloxyethylamines, which are structurally related to this compound, demonstrated low to negligible affinity for the mu-opioid receptor (μ-OR). nih.gov The Kᵢ values for these compounds were generally in the range of 1000 to >10,000 nM. nih.gov

Similarly, another investigation into deconstructed analogs of 14-phenylpropyloxymetopon identified compounds with weak μ-OR affinity. nih.gov For example, N-methyl-N-phenylpropyl-2-(3-phenylpropoxy)ethanamine showed a binding affinity (Kᵢ) of 1520 nM for the μ-opioid receptor. nih.gov These results suggest that while the phenylpropylamine scaffold can interact with the μ-OR, it does not typically confer high affinity. nih.govnih.gov Opioid receptor binding assays for the μ-OR subtype often utilize [³H]DAMGO as the selective radioligand. nih.govfrontiersin.org

Delta-Opioid Receptor (δ-OR) Affinity and Analogous Compounds

The affinity of these analogous compounds for the delta-opioid receptor (δ-OR) is also reported to be weak. The series of ring-constrained phenylpropyloxyethylamines exhibited negligible affinity, with Kᵢ values typically exceeding 10,000 nM. nih.gov For the N-arylalkyl analogs of deconstructed 14-phenylpropyloxymetopon, weak affinity for the δ-OR was also noted, with Kᵢ values of 6850 nM and 6650 nM for compounds 35 and 38, respectively. nih.gov Standard radioligand binding assays to determine affinity at the δ-OR use selective radioligands such as [³H]DPDPE. nih.gov

Kappa-Opioid Receptor (κ-OR) Affinity and Analogous Compounds

The interaction of this compound and its structural analogs with opioid receptors, particularly the kappa-opioid receptor (κ-OR), has been a subject of scientific investigation. Studies on related compounds, such as ring-constrained phenylpropyloxyethylamines, have shown that these molecules generally exhibit low to negligible affinity for the three main opioid receptor subtypes: μ (mu), δ (delta), and κ (kappa), with binding affinities often in the range of 1000 to >10,000 nM. nih.gov For instance, a series of phenylpropyloxyethylamines were found to have weak affinity for the μ-opioid receptor while maintaining negligible affinity for κ- and δ-receptors. nih.gov

In contrast, the strategic modification of certain scaffolds can produce potent κ-OR ligands. Diphenethylamine analogues, for example, have been developed as selective KOR antagonists and agonists. mdpi.com Research into opioid peptides has also suggested that the binding site for phenylalanine residues at the κ-receptor has different electronic requirements compared to those at the μ- and δ-receptors. nih.gov This highlights the nuanced structure-activity relationships that govern opioid receptor affinity and selectivity. While direct, high-affinity binding of this compound to the κ-OR has not been prominently reported, the exploration of its analogous structures continues to inform the development of selective KOR ligands for potential therapeutic applications in pain, addiction, and affective disorders. mdpi.comfrontiersin.org

Conformational Pharmacophore Analysis in Opioid Ligand Design

Pharmacophore modeling is a crucial computational technique in drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dergipark.org.trd-nb.info This approach is particularly valuable in designing ligands for complex targets like opioid receptors.

Using methods like the Conformationally Sampled Pharmacophore (CSP) modeling approach, researchers have analyzed deconstructed analogs of complex opioids to identify the minimal structural requirements for receptor binding. nih.govnih.gov For example, studies on phenylpropyloxyethylamine analogs—which share structural motifs with this compound—were undertaken to test the hypothesis that opioid activity could be achieved with just a basic amine and a phenylpropyloxy group, omitting the traditional tyrosine mimetic considered essential for μ-opioid binding. nih.govnih.gov

These analyses revealed that phenylpropyloxyethylamines are indeed capable of binding to the μ-opioid receptor, albeit with relatively weak affinity. nih.gov The insights gained from such pharmacophore studies are instrumental in guiding the synthesis of novel compounds. By understanding the spatial and electronic features that govern ligand-receptor interactions, chemists can rationally design new molecules with improved affinity and selectivity for specific opioid receptor subtypes. dergipark.org.trresearchgate.net

Monoamine Transporter Engagement

Dopamine (B1211576) Transporter (DAT) Binding Profile

The N-phenylpropyl moiety is a significant structural feature in ligands targeting the dopamine transporter (DAT). researchgate.net In various molecular scaffolds, the inclusion of an N-phenylpropyl group has been shown to confer high affinity for the DAT. For instance, in a series of rimcazole (B1680635) analogues, the N-phenylpropyl substituted compound was found to have the highest affinity for the DAT within the series, with a Ki value of 61.0 nM. researchgate.net Similarly, in another series, the N-phenylpropyl derivative was the only terminal piperazine (B1678402) nitrogen substituent that maintained moderate affinity at the DAT (Ki = 263 nM). researchgate.net

This demonstrates that the phenylpropyl side-chain plays a key role in the interaction with the DAT binding site. Structure-activity relationship (SAR) studies on various GBR 12909 analogs and 3β-phenyltropane derivatives further support the importance of this group for potent DAT binding. researchgate.netresearchgate.netebi.ac.uk The affinity can be modulated by substitutions on the phenylpropyl side-chain itself, leading to compounds with varying degrees of selectivity for DAT over other monoamine transporters. uky.edu

Table 1: DAT Binding Affinities of N-Phenylpropyl Analogues

| Compound Class | Specific Analogue | Binding Affinity (Ki) at DAT |

| Rimcazole Analogue | N-phenylpropyl analogue (25) | 61.0 nM |

| Rimcazole Analogue | N-phenylpropyl analogue (11) | 263 nM |

Serotonin (B10506) Transporter (SERT) Binding Profile

The N-phenylpropyl group also influences binding to the serotonin transporter (SERT). In a study of novel diamine analogues, several compounds displaced the radioligand [3H]paroxetine from the SERT with moderate to high affinity. researchgate.net Notably, the N-phenylpropyl derivative (compound 11) exhibited the highest affinity for the SERT in this particular series, with a Ki value of 44.5 nM. researchgate.net

This finding indicates that, depending on the core molecular structure, the N-phenylpropyl substituent can be a key determinant for high-affinity SERT engagement. The interaction is governed by the specific binding pocket of the SERT, where the size and lipophilicity of the phenylpropyl group contribute to the binding energy. williams.edu The ability to modulate SERT affinity through structural modifications is a key strategy in the development of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents. nih.govnih.gov

Table 2: SERT Binding Affinity of an N-Phenylpropyl Analogue

| Compound Class | Specific Analogue | Binding Affinity (Ki) at SERT |

| Diamine Analogue | N-phenylpropyl derivative (11) | 44.5 nM |

Norepinephrine (B1679862) Transporter (NET) Assessment

In contrast to its significant interaction with DAT and SERT in certain chemical series, the N-phenylpropyl group has been associated with low affinity for the norepinephrine transporter (NET). researchgate.net In the same study where the N-phenylpropyl derivative showed high affinity for SERT, none of the tested analogues, including the N-phenylpropyl compound, recognized the NET with an affinity stronger than 1.3 μM. researchgate.net

Other Receptor Systems of Academic Interest

Beyond the classical opioid and monoamine transporter systems, analogous structures to this compound have demonstrated significant interactions with sigma (σ) receptors. In one study, ring-constrained phenylpropyloxyethylamines, while showing negligible affinity for opioid receptors, displayed notable binding at σ receptors. nih.gov

The research highlighted that increasing the alkyl chain length from phenethyl to phenylpropyl resulted in higher affinity at both σ1 and σ2 receptor subtypes. nih.gov For example, one N-phenylpropyl analogue of a rimcazole derivative retained moderate affinity at the dopamine transporter while also showing affinity for σ1 and σ2 receptors. researchgate.net These findings suggest that the phenylpropylamine structure is a key feature for σ receptor activity in certain molecular contexts. nih.gov The σ1 receptor, in particular, is a target of academic and pharmaceutical interest due to its role in cellular signaling and its potential as a therapeutic target for various central nervous system disorders. acs.org

No Publicly Available Research on the Cholinesterase Activity of this compound

Despite a thorough search of scientific databases and scholarly articles, no specific studies detailing the receptor pharmacology and ligand binding profile of this compound with acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) have been identified. Furthermore, information regarding its broader role in general receptor and enzyme modulation within chemical biology is not present in the available literature.

Efforts to locate research data on the potential inhibitory or modulatory effects of this compound on these key cholinesterase enzymes have been unsuccessful. The scientific literature does not appear to contain any investigations into the interaction of this specific chemical compound with AChE or BuChE.

Consequently, the creation of an article with the requested detailed sections and data tables on this topic is not possible at this time due to the absence of foundational research. The inquiry into the receptor pharmacology of this compound reveals a significant gap in the current body of scientific knowledge.

It is important to note that while the fields of chemical biology and pharmacology are vast, with extensive research into enzyme inhibition and receptor modulation, every chemical compound has a unique profile. Without specific studies, no scientifically accurate claims can be made about the properties of this compound in the requested contexts.

Structure Activity Relationship Sar Investigations of N 2 Phenylpropyl Cyclohexanamine Analogues

Influence of N-Substituent Modifications on Receptor Affinity and Selectivity

Impact of Phenylpropyl Chain Length and Branching

General SAR studies on other classes of phenylalkylamines suggest that the length of the alkyl chain connecting the phenyl ring to the amine is a critical determinant of receptor affinity and selectivity. For instance, in some series of compounds targeting sigma receptors, increasing the chain length from a phenethyl to a phenylpropyl group has been shown to enhance affinity for both σ1 and σ2 receptors. Conversely, in other molecular scaffolds, extending the chain beyond three carbons can lead to a decrease in potency, indicating an optimal length for interaction with the receptor's binding pocket. However, without specific binding assay data for N-(2-phenylpropyl)cyclohexanamine analogues with varying chain lengths (e.g., phenylethyl, phenylbutyl) or with branching on the propyl chain, a quantitative analysis remains speculative.

Effects of Aromatic and Aliphatic Substituents on Binding

The electronic and steric properties of substituents on the phenyl ring are known to significantly modulate the pharmacological profile of phenylalkylamine-based ligands. In various series of related compounds, electron-withdrawing groups on the aromatic ring have been observed to decrease affinity for certain receptors like the 5-HT1A and D2A receptors. In contrast, for other targets such as the σ1 receptor, the introduction of specific substituents can enhance binding. The position of the substituent (ortho, meta, or para) is also crucial. Similarly, the nature of aliphatic substituents on the amine or the alkyl chain can influence lipophilicity and conformational preferences, thereby affecting receptor interaction. A detailed analysis for this compound would require specific data from studies where substituents on both the aromatic and cyclohexyl moieties are systematically varied.

Cyclohexane (B81311) Ring Stereochemistry and Conformational Effects on Biological Activity

The stereochemistry of the cyclohexane ring plays a pivotal role in determining the biological activity of substituted cyclohexanes. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. Generally, equatorial substitution is favored to minimize steric hindrance. The relative orientation of substituents (cis/trans isomerism) in disubstituted cyclohexanes like this compound is critical for defining the three-dimensional shape of the molecule and its ability to fit into a specific receptor binding site. A comprehensive understanding of these effects for this compound would necessitate studies comparing the biological activities of its different stereoisomers, which are not currently available in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a powerful computational tool used in drug design to correlate the chemical structure of compounds with their biological activity. omicsonline.orgug.edu.ge These models use molecular descriptors to predict the activity of novel compounds and to understand the key structural features required for potency and selectivity. nih.gov The development of a reliable QSAR model for this compound analogues would require a dataset of compounds with measured biological activities. A search of the current scientific literature did not yield any specific QSAR studies performed on this class of compounds.

Ligand Design Principles from SAR Studies

General principles derived from SAR studies on various ligand-receptor systems can be hypothetically applied to the design of novel this compound analogues. These principles include optimizing the alkyl chain length for ideal interaction with the target, introducing specific substituents on the aromatic ring to enhance affinity and selectivity, and controlling the stereochemistry of the cyclohexane ring to achieve the optimal conformation for binding. However, without empirical data from SAR studies on this compound itself, these remain general guidelines rather than specific, data-driven design principles.

Computational Chemistry and Molecular Modeling of N 2 Phenylpropyl Cyclohexanamine

Molecular Docking Simulations for Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of that interaction. For N-(2-phenylpropyl)cyclohexanamine, docking studies would be essential to identify potential binding modes within a target protein, such as a serotonin (B10506) or dopamine (B1211576) receptor, which are common targets for phenylalkylamines.

The process involves preparing the 3D structure of the ligand and the receptor. The docking algorithm then samples a vast number of possible orientations of the ligand within the receptor's binding site. Each orientation, or "pose," is evaluated by a scoring function that estimates the binding affinity, typically in kcal/mol.

Research Findings Framework: A typical docking study would identify key amino acid residues in the receptor that interact with the ligand. For this compound, one would expect to see specific interactions:

Hydrogen Bonding: The secondary amine group is a potential hydrogen bond donor and acceptor, likely interacting with polar residues like serine, threonine, or asparagine in the binding pocket.

Hydrophobic Interactions: The phenyl and cyclohexyl rings are nonpolar and would favorably interact with hydrophobic residues such as leucine, valine, and phenylalanine.

Pi-Stacking: The aromatic phenyl ring could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These interactions collectively determine the stability of the ligand-receptor complex. The results of such a study would be presented in a table detailing the predicted interactions and binding scores.

Table 1: Illustrative Molecular Docking Results for this compound

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| ASP-115 | Hydrogen Bond (with amine) | 2.9 |

| PHE-340 | π-π Stacking (with phenyl ring) | 4.5 |

| VAL-116 | Hydrophobic | 3.8 |

| LEU-228 | Hydrophobic | 4.1 |

| TRP-336 | Hydrophobic | 4.9 |

| SER-159 | Hydrogen Bond | 3.2 |

Note: This table is a hypothetical representation of typical docking results and is for illustrative purposes only, as specific experimental or computational data for this exact compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the ligand and protein behave in a more realistic, solvated environment. acs.org

For this compound, MD simulations would be used for two primary purposes:

Conformational Analysis: To explore the range of shapes (conformations) the molecule can adopt. The flexibility of the cyclohexyl ring (which can exist in chair, boat, and twist-boat conformations) and the rotation around the single bonds of the phenylpropyl chain are critical to how the molecule fits into a binding site.

Ligand-Protein Dynamics: When docked into a receptor, MD simulations can assess the stability of the binding pose over time (e.g., over hundreds of nanoseconds). acs.org This can confirm whether the interactions predicted by docking are maintained and reveal how the protein structure might adapt to the presence of the ligand.

Key parameters for an MD simulation are outlined in the table below. The output of an MD simulation is a trajectory file, which can be analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

| Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM36, AMBER, OPLS-AA | Defines the potential energy function for all atoms. nih.govnih.gov |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules in the system. |

| Simulation Time | 100 - 500 ns | Duration of the simulation to observe meaningful dynamics. |

| Temperature | 310 K (37 °C) | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates physiological pressure (NPT ensemble). |

| Time Step | 2 fs | The integration time step for solving equations of motion. acs.org |

Note: This table represents standard parameters used in MD simulations for drug-like molecules and is not derived from a specific study on this compound.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netbohrium.com Unlike docking or MD, which use classical mechanics (force fields), DFT provides a more fundamental understanding of a molecule's properties based on its electron density.

For this compound, DFT calculations could determine:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom would be an area of negative potential, while the amine hydrogen would be a region of positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Atomic Charges: DFT can calculate the partial charge on each atom, which is essential for developing accurate parameters for classical MD simulations and for understanding electrostatic interactions. frontiersin.org

These descriptors provide a quantitative basis for the molecule's reactivity and interaction potential. scispace.combohrium.comnih.gov

Table 3: Key Electronic Descriptors from DFT Calculations

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Relates to chemical stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and long-range interactions. |

| MEP Min/Max | Minimum/Maximum electrostatic potential | Identifies sites for electrophilic/nucleophilic attack. |

Note: This table describes the purpose of DFT descriptors. The actual values would need to be calculated in a specific computational study.

Homology Modeling and Virtual Screening Strategies for Target Identification

In many cases, the exact 3D structure of a target protein has not been determined experimentally. When this occurs, homology modeling can be used to build a predictive model of the target. nih.gov This technique relies on the known experimental structure of a similar protein (a "template"). For GPCRs, which are common targets for phenylalkylamines, a model could be built using the crystal structure of a related receptor like the β2-adrenergic or a dopamine receptor. acs.orgnih.govu-strasbg.fr

Once a reliable homology model of a potential target is constructed, it can be used for virtual screening . acs.org In this process, a large digital library of compounds is docked into the binding site of the modeled receptor. This allows for the rapid identification of potential "hits." For this compound, virtual screening could be used to compare its predicted binding affinity against thousands of other molecules, helping to prioritize it for further study or to identify other compounds with potentially similar or better activity. The combination of homology modeling and virtual screening is a powerful strategy in modern drug discovery when experimental receptor structures are unavailable. acs.orgnih.gov

Advanced Analytical Characterization and Method Development for N 2 Phenylpropyl Cyclohexanamine

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and identification of chemical compounds. For N-(2-phenylpropyl)cyclohexanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules. researchgate.net By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be elucidated. researchgate.netbbhegdecollege.comethernet.edu.et

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.15 and 7.35 ppm. The protons on the cyclohexyl ring would produce a complex pattern of overlapping multiplets in the upfield region. The methine proton adjacent to the phenyl group and the nitrogen atom would also show a characteristic multiplet. The methyl group protons on the propyl chain would appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbons of the phenyl ring would show signals in the aromatic region (around 125-145 ppm). The carbons of the cyclohexyl ring would appear in the aliphatic region (typically between 25-60 ppm). The benzylic carbon and the carbon bearing the nitrogen atom would have distinct chemical shifts influenced by their respective substituents.

The following table summarizes the expected chemical shifts for the different protons and carbons in this compound, based on general principles and data from similar structures. hmdb.cachemicalbook.com

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl Protons | 7.15 - 7.35 (m) | 126.0 - 128.5 (aromatic CH) |

| Phenyl C (quaternary) | - | ~145.0 |

| Cyclohexyl Protons | 1.0 - 2.5 (m) | 25.0 - 35.0 (CH₂) |

| Cyclohexyl CH-N | ~2.5 - 3.0 (m) | ~55.0 - 60.0 |

| Propyl CH-Ph | ~2.8 - 3.2 (m) | ~40.0 - 45.0 |

| Propyl CH₂-N | ~2.4 - 2.8 (m) | ~50.0 - 55.0 |

| Propyl CH₃ | ~1.2 (d) | ~20.0 |

Note: (m) denotes multiplet, (d) denotes doublet. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nist.gov It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. aip.orgmdpi.com

For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would confirm the molecular weight of the compound. The fragmentation of the molecule under electron ionization (EI) would likely involve cleavage of the C-C and C-N bonds. Common fragmentation pathways for similar amine-containing compounds include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and the loss of the cyclohexyl or phenylpropyl group. mdpi.com The resulting fragment ions can help to piece together the structure of the original molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 218 | Protonated molecular ion |

| [M]⁺ | 217 | Molecular ion |

| [M-C₆H₁₁]⁺ | 134 | Loss of cyclohexyl radical |

| [C₉H₁₁]⁺ | 119 | Phenylpropyl fragment |

| [C₆H₅CH₂]⁺ | 91 | Tropylium ion (rearranged from benzyl) |

| [C₆H₁₂N]⁺ | 98 | Cyclohexylamine (B46788) fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scienceready.com.aulibretexts.org Different bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. mvpsvktcollege.ac.in

The IR spectrum of this compound would show several key absorption bands. The N-H stretch of the secondary amine would appear as a weak to medium intensity band in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the fingerprint region, typically between 1000-1200 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Amine | C-N Stretch | 1000 - 1200 | Medium |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a technique used to separate components of a mixture in a liquid mobile phase that is pumped at high pressure through a stationary phase in a column. lcms.czscirp.org Method development in HPLC involves optimizing various parameters to achieve good separation and resolution of the target analyte. nih.govresearchgate.netnuv.ac.in

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.comsielc.com This would typically involve a C18 or similar non-polar stationary phase. The mobile phase would be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scholarsresearchlibrary.com The pH of the buffer can be adjusted to control the retention of the amine-containing compound. UV detection would be suitable for this compound due to the presence of the phenyl chromophore. The development process would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. d-nb.info

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water/buffer mixture (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the phenyl group (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.govijprajournal.com It is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.comnih.gov

This compound is amenable to GC-MS analysis. nist.gov The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. kirj.ee The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. kirj.eemdpi.com The resulting mass spectrum provides a fingerprint for the identification of the compound. GC-MS can be used for both qualitative identification and quantitative analysis of this compound in various matrices. nih.gov

Table 5: Typical GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40 - 550 |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique extensively utilized for the qualitative monitoring of chemical reactions and the assessment of compound purity. umass.eduijrti.org Its application in the context of this compound allows for a rapid and cost-effective means to track the progress of its synthesis and to evaluate the purity of the final product. ijrti.org

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. umlub.pl The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a solid support like a glass or aluminum plate. umlub.pl The mobile phase, an organic solvent or a mixture of solvents, moves up the plate via capillary action. umass.edu As the mobile phase ascends, it carries the spotted sample mixture along with it. The separation occurs because different compounds travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. umass.eduutexas.edu More polar compounds tend to adhere more strongly to the polar silica gel stationary phase and thus travel shorter distances, while less polar compounds are more readily carried by the mobile phase and travel further up the plate. utexas.edu

Reaction Monitoring:

In the synthesis of this compound, TLC can be employed to monitor the conversion of reactants to the desired product. ualberta.ca By spotting the reaction mixture alongside the starting materials on a TLC plate at various time intervals, the progress of the reaction can be visually tracked. ualberta.cashoko-sc.co.jp The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. umass.edu For a successful reaction, the lane corresponding to the reaction mixture should ideally show a prominent spot with the same retention factor (Rƒ) as the pure product and diminishing spots corresponding to the starting materials.

Purity Assessment:

Following the synthesis and purification of this compound, TLC serves as a straightforward method to assess its purity. ijrti.orgualberta.ca A pure sample of the compound should ideally present as a single spot on the developed TLC plate. ualberta.ca The presence of multiple spots indicates the existence of impurities. libretexts.org By co-spotting the synthesized compound with a known standard, a preliminary identification can also be made if the Rƒ values of both spots are identical. ualberta.ca

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. The polarity of the eluent can be adjusted by using a mixture of solvents. sigmaaldrich.com For a compound like this compound, which possesses a secondary amine and a phenylpropyl group, a solvent system of intermediate polarity would likely be effective. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the ratio adjusted to optimize the separation. utexas.edusigmaaldrich.com

Visualization of the spots on the TLC plate is necessary if the compounds are not colored. This is often achieved by using a UV lamp, as compounds containing aromatic rings, such as this compound, will absorb UV light and appear as dark spots on a fluorescent background. shoko-sc.co.jp

Table 1: Illustrative TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plate |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 8:2 v/v, adjustable) |

| Sample Preparation | Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) |

| Application | Spot a dilute solution of the sample onto the baseline of the TLC plate using a capillary tube |

| Development | Place the plate in a sealed chamber containing the mobile phase, ensuring the solvent level is below the baseline |

| Visualization | UV light (254 nm) |

Derivatization Techniques for Enhanced Analytical Detection

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for a particular analytical technique. sigmaaldrich.com For a compound like this compound, derivatization is particularly beneficial for enhancing its detectability and improving chromatographic behavior, especially in techniques like Gas Chromatography (GC) and Liquid Chromatography (LC). jfda-online.com

The secondary amine group in this compound is the primary site for derivatization. Common derivatization strategies include acylation, silylation, and chiral derivatization. jfda-online.comresearchgate.net

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride, to form an amide. Fluorinated acylating reagents, like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), are frequently used. The resulting fluorinated derivatives are more volatile and exhibit improved chromatographic peak shapes in GC analysis. jfda-online.com They also introduce electronegative atoms, which can enhance detection by electron capture detectors (ECD).

Silylation: This technique replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. jfda-online.comnih.gov Silylation increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. sigmaaldrich.com

Chiral Derivatization: Since this compound is a chiral compound, separating its enantiomers is often of interest. Chiral derivatization involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column. researchgate.net A common CDA for amines is S-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC). nih.gov The resulting diastereomeric amides can then be resolved by GC or LC.

Derivatization for LC-MS: In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and chromatographic retention. nih.govnih.gov Reagents that introduce a readily ionizable group or a group that enhances reversed-phase retention can be utilized. For instance, derivatization with reagents containing a quaternary ammonium (B1175870) group can improve ionization in electrospray ionization (ESI) mass spectrometry.

The choice of derivatization reagent and reaction conditions depends on the specific analytical goal, the nature of the analyte, and the analytical instrumentation available. sigmaaldrich.comnih.gov

Table 2: Derivatization Reagents for this compound

| Derivatization Technique | Reagent | Resulting Derivative | Purpose |

| Acylation | Trifluoroacetic anhydride (TFAA) | N-(2-phenylpropyl)-N-cyclohexyl-2,2,2-trifluoroacetamide | Improves volatility and peak shape for GC analysis |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-cyclohexyl-N-(2-phenylpropyl)-N-(trimethylsilyl)amine | Increases volatility and thermal stability for GC analysis |

| Chiral Derivatization | S-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC) | Diastereomeric amides | Enables enantiomeric separation on a non-chiral column |

| LC-MS Enhancement | 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Urea derivative | Improves retention in reversed-phase LC and enhances ionization efficiency scispace.com |

Metabolic Pathways and Pharmacokinetic Considerations for N 2 Phenylpropyl Cyclohexanamine

In Vitro Metabolism Studies: General Principles

In vitro metabolism studies are fundamental in drug discovery and development, serving as a primary method to investigate the metabolic fate of a new chemical entity outside of a living organism. wuxiapptec.com These studies are typically conducted early in the research process to provide critical data that helps in the selection and optimization of drug candidates. wuxiapptec.comaurigeneservices.com The primary goal is to understand how a compound is broken down by the body, which can significantly influence its efficacy and safety. creative-biolabs.com

The liver is the principal site of drug metabolism, and in vitro models often use liver-derived materials. creative-biolabs.combioivt.comresearchgate.net Common systems include:

Liver Microsomes: These are subcellular fractions from the endoplasmic reticulum of liver cells and contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for Phase I metabolic reactions. researchgate.netnih.gov Microsomes are cost-effective, easy to prepare and store, and suitable for high-throughput screening. researchgate.net

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolism. nih.gov Primary hepatocyte cultures are considered a valuable in vitro system for these studies. nih.gov

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic reactions. creative-biolabs.com

These in vitro systems are used to determine several key parameters, including metabolic stability, metabolite profiling, and the specific enzymes involved in the metabolism (reaction phenotyping). creative-biolabs.combioivt.com The data generated, such as a compound's half-life and in vitro clearance, can be used to predict its pharmacokinetic properties in a living organism, including hepatic clearance, bioavailability, and potential for drug-drug interactions. creative-biolabs.comlabcorp.com

Comparison with Cyclohexylamine (B46788) Metabolism in Research Models

To understand the potential metabolic pathways of N-(2-phenylpropyl)cyclohexanamine, it is useful to examine the metabolism of its structural component, cyclohexylamine. Research has shown that the metabolism of cyclohexylamine varies significantly across different species. nih.govtandfonline.comnih.gov

In humans, cyclohexylamine is metabolized to a very minor extent (1-2%), with the majority of the compound being excreted unchanged. nih.gov The primary identified metabolites are cyclohexanol (B46403) and trans-cyclohexane-1,2-diol, which are formed through deamination. nih.gov

In contrast, metabolism is more extensive in other species. In the rabbit, about 30% of a dose is metabolized, primarily through ring hydroxylation to form various aminocyclohexanols, as well as deamination to produce cyclohexanol and trans-cyclohexane-1,2-diol. nih.gov Rats and guinea pigs metabolize approximately 4-5% of the dose. nih.gov In rats, metabolism occurs mainly through hydroxylation of the cyclohexane (B81311) ring, while in guinea pigs and rabbits, both ring hydroxylation and deamination are significant pathways. nih.gov These species differences are important, as they may influence the toxicological profile of the compound in different research models. tandfonline.comnih.gov

The addition of the N-(2-phenylpropyl) group to the cyclohexylamine structure introduces new potential sites for metabolic reactions. The phenylpropyl group can undergo aromatic hydroxylation on the phenyl ring or alkyl hydroxylation on the propyl chain. Furthermore, the entire N-(2-phenylpropyl) group could be cleaved from the cyclohexylamine moiety. The metabolism of amphetamine, which is an analogue of the 2-phenylpropyl portion, involves cytochrome P-450 monooxygenase-mediated reactions. nih.gov Therefore, the metabolism of this compound is expected to be a combination of the pathways observed for both cyclohexylamine and substituted amphetamines.

| Metabolite | Human | Rat | Rabbit | Guinea Pig |

|---|---|---|---|---|

| Unchanged Cyclohexylamine | ~98-99% | ~95-96% | ~67% | ~95-96% |

| Cyclohexanol | 0.2% | 0.05% | 9.3% | 0.5% |

| trans-Cyclohexane-1,2-diol | 1.4% | - | 4.7% | 2.5% |

| Cyclohexanone | - | - | 0.2% | - |

| Cyclohexylhydroxylamine | - | - | 0.2% | - |

| trans-3-Aminocyclohexanol | - | 2.2% | 11.3% | 1.2% |

| cis-3-Aminocyclohexanol | - | 0.1% | 0.6% | 0.2% |

| trans-4-Aminocyclohexanol | - | 0.5% | 0.4% | 0.2% |

| cis-4-Aminocyclohexanol | - | 1.7% | 0.2% | 0.2% |

Approaches to Assess Metabolic Stability and Biotransformation Pathways

Assessing the metabolic stability and identifying the biotransformation pathways of a compound are critical steps in drug development. Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes. researchgate.net It is typically measured by incubating the compound with a relevant in vitro system (like liver microsomes or hepatocytes) and monitoring its disappearance over time. creative-biolabs.combioivt.com The results are often expressed as in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters used to predict in vivo hepatic clearance. creative-biolabs.comresearchgate.net

Biotransformation studies aim to identify the chemical structures of the metabolites formed. bioivt.com This is crucial because metabolites can be active, inactive, or even toxic. researchgate.net The process involves incubating the parent compound with a metabolically competent system and then analyzing the resulting mixture. nih.gov The primary analytical tool for this purpose is high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC/HR-MS). creative-biolabs.comnih.gov This technology allows for the separation, detection, and structural elucidation of various metabolites, both qualitatively and quantitatively. creative-biolabs.com

For a compound like this compound, potential biotransformation pathways, mediated by Phase I and Phase II enzymes, would include:

Oxidation: Hydroxylation of the cyclohexane ring, the phenyl ring, or the propyl side chain. This is a common pathway for many xenobiotics. nih.govrsc.org

Deamination: Cleavage of the amine group from the cyclohexane ring, similar to what is observed with cyclohexylamine. nih.gov

N-dealkylation: Removal of the entire 2-phenylpropyl group from the nitrogen atom.

Conjugation (Phase II): The products of Phase I reactions, which are often more polar, can be further metabolized by conjugation with molecules like glucuronic acid or sulfate (B86663) to facilitate their excretion from the body. nih.govrsc.org

By identifying these pathways, researchers can understand how the compound is eliminated from the body and assess the potential for the formation of significant or pharmacologically active metabolites. europa.eu

Considerations for Drug Metabolism and Pharmacokinetics (DMPK) Research

Drug Metabolism and Pharmacokinetics (DMPK) is a core discipline in pharmaceutical research that studies the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov The primary goal of DMPK research is to optimize a compound's properties to ensure it reaches its target in sufficient concentration and for an appropriate duration, without causing undue toxicity. bioivt.com

Key considerations in DMPK research for a novel compound include:

Early Integration: DMPK studies are most effective when integrated early into the drug discovery process. wuxiapptec.comnih.gov Early in vitro screening helps identify compounds with favorable pharmacokinetic properties and flags potential liabilities, such as high clearance or low bioavailability, allowing medicinal chemists to optimize the chemical structure. aurigeneservices.combioivt.com

Cross-Species Comparison: Understanding how metabolism differs between preclinical animal models and humans is crucial for correctly interpreting toxicology data and predicting human pharmacokinetics. bioivt.comsygnaturediscovery.com In vitro studies using liver fractions from different species (including humans) are essential for selecting the most relevant animal models for further testing. europa.eu

Prediction of Human Pharmacokinetics: A major goal of DMPK is to predict how a drug will behave in humans. sygnaturediscovery.com This involves using data from in vitro assays and preclinical animal studies, often in combination with in silico models and pharmacokinetic modeling, to estimate human dose and exposure. nih.govsygnaturediscovery.com

Drug-Drug Interaction (DDI) Potential: It is important to assess whether a new compound can inhibit or induce the activity of metabolic enzymes like CYP450s. labcorp.com Such interactions can alter the metabolism of co-administered drugs, leading to potential safety issues. bioivt.com In vitro enzyme inhibition and induction assays are standard components of a DMPK package. aurigeneservices.comlabcorp.com

For this compound, a comprehensive DMPK evaluation would involve a battery of in vitro assays to determine its metabolic stability, identify its metabolites across species, and assess its potential for inhibiting or inducing key drug-metabolizing enzymes. This information would be vital for guiding any further development and ensuring a robust understanding of its disposition in the body.

Emerging Research Directions and Interdisciplinary Opportunities

Integration of Omics Technologies in Amine Research

The study of amines and their complex interactions within biological systems is being revolutionized by the application of "omics" technologies. nih.govnih.gov These high-throughput methods, including metabolomics, proteomics, and transcriptomics, provide a systemic, top-down view of molecular dynamics, a significant advantage over traditional reductionist approaches. nih.gov While specific omics studies on N-(2-phenylpropyl)cyclohexanamine are not yet prevalent, the established methodologies in amine research offer a clear blueprint for future investigations.

Metabolomics: As the study of all metabolites in a system, metabolomics is a powerful tool to trace the metabolic fate of this compound. nih.gov By analyzing the downstream products of its biotransformation, researchers could identify key enzymes and pathways involved in its processing. This is particularly relevant as the gut microbiome and its metabolic activities are known to influence the production and degradation of various amines. mdpi.com

Proteomics: This field investigates the entire protein complement of a cell or organism. In the context of this compound, proteomics could reveal changes in protein expression in response to the compound's presence. researchgate.net This would help identify potential protein targets and cellular pathways affected by the molecule, offering clues to its mechanism of action. nih.gov

Multi-Omics Integration: The true potential lies in integrating multiple omics datasets. mdpi.comonfoods.it By combining genomic, transcriptomic, proteomic, and metabolomic data, scientists can build comprehensive models of how a compound like this compound interacts with a biological system. onfoods.it This systems biology approach is crucial for understanding the complex interplay between the compound, host metabolism, and microbial ecosystems, for instance, in the gut. mdpi.com Such integrated analysis can help unravel the mechanisms of action and predict the physiological impact of novel amine compounds. onfoods.it

The application of these technologies promises to provide a much deeper understanding of the biological activity of this compound, moving beyond simple receptor binding to a holistic view of its systemic effects. nih.govnih.gov

Novel Applications in Chemical Biology and Material Science

The versatility of the this compound structure lends itself to exploration in the interdisciplinary fields of chemical biology and material science.

Chemical Biology: This field utilizes small molecules as probes to study and manipulate biological systems. mdpi.com The this compound scaffold can serve as a starting point for developing such molecular tools. diva-portal.org For example, by attaching fluorophores or other reporter groups, derivatives could be synthesized to visualize and track specific biological processes or targets in living cells. diva-portal.org The development of such probes is essential for understanding complex biological phenomena at a molecular level. mdpi.com Furthermore, the amine group offers a reactive handle for chemoselective ligations, allowing the compound to be incorporated into larger biomolecular structures or tethered to surfaces for use in high-throughput screening assays. nih.gov

Material Science: The amine functionality and the robust cycloaliphatic and aromatic moieties of this compound suggest its potential as a building block for advanced materials. ku.eduevitachem.com Amines are widely used as monomers in the synthesis of polymers like polyamides and polyimides, as curing agents for epoxy resins, and as corrosion inhibitors. wikipedia.org Derivatives of this compound could be explored for creating polymers with tailored thermal, optical, or mechanical properties. thieme-connect.com Its structure could also be incorporated into the design of novel organic frameworks or functional coatings. eie.gr

Future Prospects in Ligand Discovery and Medicinal Chemistry

The N-substituted cyclohexylamine (B46788) framework, particularly with a phenylalkyl substituent, is a recognized scaffold in medicinal chemistry, with significant potential for future drug discovery efforts.

Targeting Neurological Receptors: Research has demonstrated that molecules containing the N-(phenylpropyl)cyclohexanamine skeleton show affinity for important neurological targets. Specifically, derivatives have been investigated as ligands for sigma (σ) receptors and the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.netgoogle.com For instance, certain phenylpropyloxyethylamines related to this structure have shown high affinity and selectivity for the σ₁ receptor, a target implicated in various central nervous system disorders. nih.gov The phenylpropyl motif itself is a key feature in some potent receptor ligands. researchgate.net A patent has also described cyclohexylamine derivatives with a phenylpropyl group as NMDA receptor antagonists, which are of interest for treating conditions associated with neuronal damage from excessive calcium influx, such as stroke. google.com

Scaffold for New Therapeutics: The compound serves as a valuable scaffold for the synthesis of new chemical entities. Its core structure can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets. researchgate.netontosight.ai The exploration of different amine substitutions and alterations to the phenyl and cyclohexyl rings can lead to the discovery of novel drug candidates. nih.gov For example, research into Trace Amine-Associated Receptors (TAARs), a class of GPCRs that respond to endogenous amines, represents a promising new area for ligand discovery where this compound or its derivatives could be investigated. mdpi.com

Advanced Discovery Methods: Future research will undoubtedly leverage modern drug discovery technologies. High-throughput screening of compound libraries in cell-based assays can rapidly identify new biological activities. nih.gov Concurrently, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the rational design of more potent and selective ligands based on the this compound template. eie.grmdpi.com

The established neuroreceptor activity and chemical tractability of this scaffold underscore its significant promise for the development of future therapeutics targeting a range of diseases.

Q & A

Q. What are the recommended synthetic methodologies for N-(2-phenylpropyl)cyclohexanamine derivatives, and how are reaction conditions optimized?

Synthesis of this compound derivatives often involves sulfonylation or oxidation of thioether intermediates. For example, sulfones like N-(2-((3-phenylpropyl)sulfonyl)ethyl)cyclohexanamine can be synthesized by reacting thioether precursors (e.g., N-(2-((3-phenylpropyl)thio)ethyl)cyclohexanamine) with hydrogen peroxide in glacial acetic acid. Reaction optimization includes controlling equivalents of oxidizing agents (e.g., 4.00 eq H₂O₂) and purification via preparative HPLC . Yield variations (e.g., 40% vs. 7%) highlight the need for fine-tuning solvent systems and temperature for specific substrates .

Q. What spectroscopic techniques are critical for characterizing this compound and its analogs?

Key techniques include:

- ¹H/¹³C NMR : Assigning cyclohexane and phenyl proton environments (e.g., δ 2.98–3.14 ppm for methylene groups adjacent to sulfonyl moieties) .

- High-Resolution Mass Spectrometry (HRMS) : Confirming molecular ions (e.g., m/z [M + H]⁺ calcd 386.2154, found 386.2171) .

- Chiral Chromatography : Separating enantiomers using columns like Lux A1 with ethanol/NH₃ in supercritical CO₂, achieving >99% enantiomeric excess .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Controlled Environments : Use fume hoods and personal protective equipment (PPE) due to potential irritancy and flammability .

- Waste Disposal : Follow institutional guidelines for amine-containing compounds to avoid environmental contamination .

- Regulatory Compliance : Adhere to limits on storage quantities (e.g., 5–200 kg thresholds under specific regulations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity for sulfonated derivatives?

Discrepancies in yields (e.g., 40% for N-(2-((3,3-diphenylpropyl)sulfonyl)ethyl)cyclohexanamine vs. 7% for simpler analogs) may arise from steric hindrance or electronic effects. Strategies include:

- Substituent Tuning : Introducing electron-withdrawing groups to stabilize intermediates.

- Reaction Monitoring : Using TLC or LC-MS to identify side products early .

- Purification Optimization : Adjusting gradient elution in HPLC (e.g., 5–95% acetonitrile in NH₃) to improve purity .

Q. What advanced methodologies enable enantioselective synthesis of this compound derivatives?

Q. How do structural modifications influence the physicochemical properties of this compound analogs?

- Lipophilicity : Adding sulfonyl groups reduces logP, enhancing solubility (e.g., N-(2-(isobutylsulfonyl)ethyl)cyclohexanamine vs. thioether precursors) .

- Conformational Analysis : NMR coupling constants (e.g., J = 8.0 Hz for axial protons) reveal cyclohexane ring puckering, affecting receptor binding in pharmacological studies .

Q. What computational tools are recommended for predicting ADMET properties of novel derivatives?